molecular formula C10H13ClN2O B1668836 Chlorotoluron CAS No. 15545-48-9

Chlorotoluron

Cat. No.: B1668836
CAS No.: 15545-48-9
M. Wt: 212.67 g/mol
InChI Key: JXCGFZXSOMJFOA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of chlorotoluron involves the reaction of a substituted aryl amine (aniline) with phosgene to form its isocyanate derivative. This intermediate is then reacted with dimethylamine to yield the final product . The reaction can be summarized as follows:

  • Aryl-NH₂ + COCl₂ → Aryl-NCO
  • Aryl-NCO + NH(CH₃)₂ → Aryl-NHCON(CH₃)₂

In industrial production, the process is carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Chlorotoluron undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines . The major products formed from these reactions are hydroxylated, aminated, and substituted derivatives of this compound .

Scientific Research Applications

Chlorotoluron is a phenylurea herbicide widely used to control weeds in crop production . It has been in use since the 1970s . While it offers benefits to agriculture, its use has also led to environmental contamination .

Impact on Plants and Environment

  • Absorption and toxicity Studies show that cereal weeds absorb more this compound than cereal crops . this compound exposure inhibits growth and reduces chlorophyll accumulation in wheat seedlings, causing damage to the plasma membrane .
  • Dissolved organic matter (DOM) effects DOM from sludge or straw can reduce this compound's toxicity to plants. DOM treatment decreased the activities of catalase, peroxidase, and superoxide dismutase in seedlings treated with this compound, while increasing glutathione S-transferases activity .
  • Photochemistry Research identifies 3-(3-hydroxy-4-methyl-phenyl)-1,1 dimethylurea as the main photoproduct in aqueous solutions containing this compound .
  • Environmental presence this compound is slightly mobile in soil, increasing the likelihood of it reaching surface waters following agricultural application .

Human Health and Safety

  • Toxicity levels this compound has low acute oral toxicity, with oral LD50s ranging from 2700 to over 10 000 mg/kg of body weight in various species. Dermal LD50 in rats is more than 2000 mg/kg of body weight. It does not irritate rabbit eyes or skin and does not cause skin sensitization in guinea pigs .
  • Short-term exposure Short-term feeding studies suggest low toxicity. However, rats fed high doses experienced decreased body weight and increased splenic haemosiderosis and Kupffer's cell activity in the liver. Dogs at the highest dose died after 10 weeks due to severe cachexia resulting from starvation .
  • Long-term exposure Long-term studies on mice showed reduced body weight, increased white blood cell count, and increased plasma urea levels at high doses. Similar effects were observed in rats, including depressed body weight gain and increased spleen haemosiderosis .
  • Reproductive effects this compound is not teratogenic in rats at doses up to 1000 mg/kg of body weight per day during gestation. However, mild retardation in hindlimb ossification was noted at high doses, related to maternal toxicity. A two-generation study showed reduced body weight and food consumption in parents and offspring at 3000 mg/kg, along with fewer implantation sites and depressed pup locomotor activity .
  • Dermal absorption Dermal absorption studies using pig skin measured a permeability coefficient of 0.0038 cm h(-1) for this compound. This data is crucial for assessing human health risks from dermal exposure .
  • Health risk assessment Health risk assessments in pesticide factories revealed that VOCs, including this compound, pose non-carcinogenic and carcinogenic risks through inhalation and dermal exposure. Some risk indexes for specific compounds exceeded acceptable levels .
  • Guideline Value The World Health Organization (WHO) has established a guideline value of 30 µg/litre for this compound in drinking water . This was determined using a Tolerable Daily Intake (TDI) approach based on a NOAEL (No-Observed-Adverse-Effect Level) of 11.3 mg/kg of body weight per day from a 2-year feeding study in mice, applying an uncertainty factor of 1000 .

Mechanism of Action

Chlorotoluron exerts its herbicidal effects by inhibiting photosynthesis. It blocks the Q_B plastoquinone binding site of photosystem II, preventing electron flow from Q_A to Q_B. This interruption in the photosynthetic electron transport chain ultimately leads to the death of the plant . The molecular targets involved in this mechanism are the components of photosystem II, specifically the Q_B binding site .

Comparison with Similar Compounds

Chlorotoluron is part of the phenylurea class of herbicides, which includes compounds such as monuron, diuron, and linuron . These compounds share a similar mechanism of action but differ in their chemical structures and specific applications:

    Monuron: Used for controlling weeds in non-crop areas.

    Diuron: Applied in both agricultural and non-agricultural settings.

    Linuron: Primarily used in vegetable crops.

This compound is unique in its specific use for cereal crops and its effectiveness against a broad spectrum of weeds .

Biological Activity

Chlorotoluron is a phenylurea herbicide widely used for controlling grass weeds in agricultural settings, particularly in cereal, cotton, and fruit production. Its biological activity has significant implications for both plant health and environmental safety. This article delves into the biological effects of this compound, highlighting research findings, case studies, and relevant data.

This compound functions by inhibiting photosynthesis in target plants, leading to growth suppression. It is absorbed readily through plant roots and leaves, resulting in systemic distribution within the plant. The compound's structure allows it to interfere with the metabolic pathways associated with chlorophyll synthesis and energy production.

Acute Toxicity

This compound exhibits low acute toxicity across various species. The oral LD50 values range from 2700 to more than 10,000 mg/kg in rats, indicating a relatively safe profile at low exposure levels. Dermal exposure also shows low toxicity with an LD50 greater than 2000 mg/kg .

Short-term Exposure

In short-term feeding studies on rats, doses of 800 to 12,800 mg/kg over three months resulted in slight decreases in body weight and increased liver enzyme activity at higher doses. The No Observed Adverse Effect Level (NOAEL) was determined to be 800 mg/kg .

Long-term Exposure

Long-term studies have shown that chronic exposure to this compound can lead to significant health impacts. In a two-year study involving mice, doses of 2500 mg/kg resulted in reduced body weight and altered blood parameters. The NOAEL was established at 100 mg/kg .

Effects on Plant Biology

This compound's impact on plant biology has been extensively studied, particularly its oxidative stress effects on crops like wheat (Triticum aestivum).

Oxidative Stress Induction

Research indicates that this compound treatment leads to the accumulation of reactive oxygen species (ROS), specifically superoxide anions (O2-) and hydrogen peroxide (H2O2). This accumulation results in lipid peroxidation of plasma membranes, compromising cellular integrity .

Table 1: Effects of this compound on Wheat Plants

ParameterControl (mg/kg)This compound Treatment (mg/kg)Observations
Chlorophyll Accumulation100-25Decreased with higher concentrations
Lipid PeroxidationNormalIncreasedIndicated by malondialdehyde levels
Antioxidant Enzyme ActivityNormalAlteredSOD and CAT activities suppressed
Growth RateNormalInhibitedNegative correlation with this compound levels

Metabolic Adaptation

Studies have shown that wheat plants exposed to this compound exhibit metabolic adaptations to counteract oxidative stress. Increased levels of endogenous proline were observed in both roots and leaves, suggesting a protective response against oxidative damage .

Interaction with Dissolved Organic Matter

The presence of dissolved organic matter (DOM) can modify the bioavailability and toxicity of this compound. Research indicates that DOM derived from sludge or straw can mitigate this compound's harmful effects on plants by reducing oxidative stress markers and enhancing glutathione S-transferase activity .

Case Studies

A notable case study involved examining the effects of this compound on different biotypes of the grass weed Alopecurus myosuroides. This study revealed variations in metabolic pathways between resistant and susceptible biotypes, demonstrating the compound's selective pressure on weed populations .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for detecting Chlorotoluron residues in environmental and biological samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are widely used for targeted analysis. For non-targeted screening, ultra-high-performance liquid chromatography coupled with quadrupole/orbitrap high-resolution mass spectrometry (UHPLC-Q/Orbitrap HRMS) enables precise identification of this compound and its metabolites in complex matrices like agricultural produce. Validation parameters (e.g., recovery rates of 85–86%, RSD <15%) ensure reliability . Passive and spot sampling techniques (e.g., Chemcatcher®) are employed in environmental monitoring, with detection limits as low as 4.76 ng/L in water .

Q. How does this compound’s chemical structure influence its environmental persistence and mobility?

  • Methodological Answer : The urea backbone (N,N-dimethyl substitution) and 3-chloro-4-methylphenyl group contribute to moderate water solubility (74 mg/L at 20°C) and soil adsorption (Koc ~ 100–300 mL/g). These properties dictate its mobility in soil profiles, with preferential flow observed in dual-permeability models. Laboratory adsorption isotherm experiments require soil organic carbon content adjustments to reflect field variability .

Q. What factors influence the photodegradation rate of this compound in aquatic environments?

  • Methodological Answer : Photolysis rates depend on light sources (e.g., half-life of 14.72 min under high-pressure mercury lamp vs. 192.54 h under sunlight). Key variables include pH (faster degradation in acidic conditions), dissolved ions (Mn²⁺/Mg²⁺ accelerate degradation at low concentrations), and organic matter (humic acids retard degradation). Pigments (e.g., methyl orange) and surfactants (e.g., CTAB) act as quenchers, reducing photolysis efficiency by 10–28% .

Q. What are the current regulatory guidelines for this compound in drinking water?

  • Methodological Answer : The WHO Guidelines for Drinking-Water Quality (2022) derive health-based values using toxicological data (rat oral LD50 = 5,800 mg/kg) and ecological risk thresholds. Guideline values prioritize chronic exposure limits, with risk quotients (RQ) >0.1 indicating significant ecological risks. Monitoring programs align with these thresholds to assess contamination hotspots .

Advanced Research Questions

Q. What methodologies are used to model this compound transport in soil under preferential flow conditions?

  • Methodological Answer : The HYDRUS-1D dual-permeability model partitions soil into matrix and macropore domains, incorporating hydraulic conductivity and solute exchange coefficients. Field validation involves soil core sampling (e.g., 0–60 cm depth) to compare simulated vs. observed herbicide distribution. Adsorption parameters (Freundlich isotherms) and degradation rates (first-order kinetics) are calibrated using laboratory data. Dual-permeability models improve accuracy by accounting for spatial variability in hydraulic properties .

Q. How do time-variable exposure experiments inform ecological risk assessments for this compound in aquatic ecosystems?

  • Methodological Answer : Flow-through chemostat systems expose algae (e.g., Pseudokirchneriella subcapitata) to pulsed this compound concentrations. Population dynamics models track biomass loss and recovery, integrating growth rate inhibition (IC50 = 17.5 µg/L). Risk assessments use extrapolated scenarios (e.g., repeated agricultural runoff pulses) to predict long-term population resilience. Model validation requires reproducibility tests across exposure regimes .

Q. What statistical approaches resolve contradictions in this compound monitoring data from different sampling methods?

  • Methodological Answer : Bayesian hierarchical models reconcile discrepancies between spot sampling (max: 111.8 ng/L) and passive sampling (max: 39.24 ng/L). Load estimations (2,735 g vs. 1,837 g annually) are adjusted using spatiotemporal covariates (rainfall timing, application rates). Principal component analysis (PCA) identifies confounding variables (e.g., concurrent pesticide use) to refine risk quotient calculations .

Q. How can non-targeted screening methods improve detection of this compound metabolites in complex matrices?

  • Methodological Answer : Untargeted HRMS workflows utilize diagnostic fragments (e.g., m/z 167 and 149) and isotopic patterns to identify metabolites. Data-independent acquisition (DIA) modes enhance coverage, while in silico tools (e.g., CFM-ID) predict fragmentation pathways. Validation requires spike-and-recovery experiments in representative matrices (e.g., apple extracts) to confirm detection limits .

Q. What integrative approaches combine experimental data and computational models to predict this compound’s long-term environmental impact?

  • Methodological Answer : Coupling batch sorption experiments with HYDRUS-1D simulations enables scenario-based predictions of groundwater contamination. Sensitivity analyses rank input parameters (e.g., degradation half-life, Koc) by influence. Field validation uses lysimeter studies to measure leaching depths (e.g., 60 cm in dual-permeability systems) under controlled irrigation regimes .

Q. Methodological Design Considerations

  • Experimental Controls : For adsorption studies, include soil blanks and reference compounds (e.g., atrazine) to validate method specificity .
  • Statistical Power : Sample sizes for ecotoxicological tests should exceed n=3 replicates to account for algal population variability (α=0.05, β=0.2) .
  • Quality Assurance : Analytical methods must comply with ISO/IEC 17025 standards, with inter-laboratory comparisons for HRMS data .

Properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-1,1-dimethylurea
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InChI

InChI=1S/C10H13ClN2O/c1-7-4-5-8(6-9(7)11)12-10(14)13(2)3/h4-6H,1-3H3,(H,12,14)
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InChI Key

JXCGFZXSOMJFOA-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N(C)C)Cl
Source PubChem
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Molecular Formula

C10H13ClN2O
Record name CHLOROTOLURON
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DSSTOX Substance ID

DTXSID8052853
Record name Chlorotoluron
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Molecular Weight

212.67 g/mol
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Physical Description

COLOURLESS CRYSTALS OR WHITE POWDER.
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Solubility

IT IS SOLUBLE IN MOST ORGANIC SOLVENTS, In acetone 5%, ethyl acetate 2%, benzene 2.4%, isopropanol 1.5%, methylene chloride 4.3% w/v, In water, 70 mg/L at 25 °C, In acetone 54, dichloromethane 51, ethanol 48, toluene 3.0, hexane 0.06, n-octanol 24, ethyl acetate 21 (all in g/L at 25 °C), Solubility in water, g/100ml at 25 °C: 0.0074 (very poor)
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Density

140 g/cu cm, 1.4 g/cm³
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Vapor Pressure

3.6X10-8 MM HG @ 20 °C, Vapor pressure at 20 °C: negligible
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Mechanism of Action

Inhibits photosynthesis.
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Color/Form

COLORLESS CRYSTALS, white powder

CAS No.

15545-48-9
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Melting Point

147-148 °C, 148.1 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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